2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein, and its use has been investigated in various fields, including cancer research, neuroscience, and immunology.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide involves the inhibition of a specific protein, which is involved in various cellular processes. This inhibition leads to the disruption of cellular processes, including cell growth, division, and differentiation. This compound has been shown to be highly selective in its inhibition of this protein, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have potential applications in neuroscience and immunology.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide in lab experiments include its high selectivity for its target protein, its potency as an inhibitor, and its potential applications in various fields of research. However, there are also limitations to its use, including its complex synthesis method, its high cost, and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for research on 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide. These include further investigation into its potential applications in cancer therapy, neuroscience, and immunology. Additionally, research could be conducted to optimize its synthesis method, reduce its cost, and improve its selectivity and potency as an inhibitor. Finally, research could be conducted to investigate the potential side effects of this compound and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-(4-isopropoxybenzoyl)aniline, which is then reacted with 2-chloro-4-nitrobenzoic acid to form 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. This compound is then reacted with methoxyamine hydrochloride to form 2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of a specific protein, which is involved in various cellular processes, including cell growth, division, and differentiation. Its use has been investigated in various fields, including cancer research, neuroscience, and immunology.
Eigenschaften
Molekularformel |
C24H23ClN2O4 |
---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-methoxy-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-15(2)31-18-11-8-16(9-12-18)23(28)26-17-10-13-21(22(14-17)30-3)27-24(29)19-6-4-5-7-20(19)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
VHYHORULNRMAOL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.